N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the phenylsulfanyl and methoxyphenyl groups. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(3-methylphenyl)acetamide
- N-[(3-methoxyphenyl)methyl]acetamide
Uniqueness
N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
539811-36-4 |
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Molecular Formula |
C25H24N4O2S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4O2S2/c1-18-8-6-10-20(14-18)29-23(16-32-22-12-4-3-5-13-22)27-28-25(29)33-17-24(30)26-19-9-7-11-21(15-19)31-2/h3-15H,16-17H2,1-2H3,(H,26,30) |
InChI Key |
HIHGJPCWFDHHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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